

Application Note and Protocol for GC-MS Analysis of Tert-Butyl Propionate

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Compound of Interest

Compound Name: *tert-Butyl propionate*

Cat. No.: *B1293826*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl propionate is a volatile organic compound used as a solvent and in the synthesis of various chemical intermediates. Its accurate identification and quantification are crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **tert-butyl propionate**. This document provides a detailed protocol for the analysis of **tert-butyl propionate** using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative data for the identification of **tert-butyl propionate**.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
Boiling Point	118-118.5 °C	
CAS Number	20487-40-5	[1]
Major Mass Fragments (m/z)	57, 29, 41, 56, 27	[1]
Relative Abundance of Major Fragments	99.99, 26.04, 14.16, 11.91, 8.77	[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of **tert-butyl propionate**, from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. As **tert-butyl propionate** is a volatile liquid, a simple dilution is typically sufficient.

Materials:

- **tert-Butyl propionate** standard
- Volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane), GC grade or higher
- Volumetric flasks and pipettes
- GC vials with septa

Protocol:

- Standard Preparation: Prepare a stock solution of **tert-butyl propionate** (e.g., 1000 µg/mL) in a suitable volatile organic solvent.

- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Dilute the sample containing **tert-butyl propionate** with the chosen solvent to a concentration that falls within the calibration range.
- **Vial Transfer:** Transfer the prepared standards and samples into 2 mL GC vials and cap them securely.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **tert-butyl propionate**. These may be optimized based on the specific instrument and analytical requirements.

GC Parameter	Recommended Condition
GC System	Agilent 7890B GC System or equivalent
Injector	Split/splitless injector
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	20:1 (can be adjusted based on concentration)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.2 mL/min (constant flow)
GC Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column
Oven Temperature Program	Initial temperature: 60 °C, hold for 2 minutes; Ramp at 10 °C/min to 250 °C, hold for 5 minutes

MS Parameter	Recommended Condition
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
MS Transfer Line Temperature	280 °C
Acquisition Mode	Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for Quantification	57 (quantifier), 29, 41 (qualifiers)

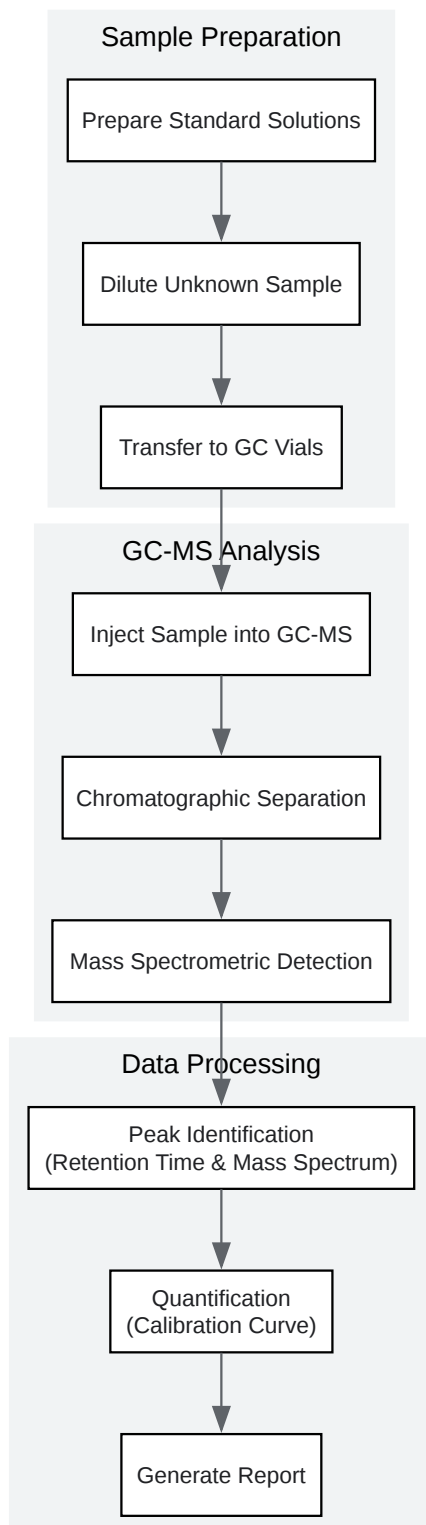
Data Analysis

- **Peak Identification:** The retention time and mass spectrum of the peak in the sample chromatogram are compared with those of a known standard of **tert-butyl propionate**. The mass spectrum should exhibit the characteristic fragmentation pattern with major ions at m/z 57, 29, 41, 56, and 27.[\[1\]](#)
- **Quantification:** A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 57) against the concentration of the prepared standards. The concentration of **tert-butyl propionate** in the unknown sample is then determined by interpolating its peak area from the calibration curve, accounting for any dilution factors.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of **tert-butyl propionate**.

GC-MS Analysis Workflow for Tert-Butyl Propionate

[Click to download full resolution via product page](#)Caption: Workflow for **tert-butyl propionate** GC-MS analysis.

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References

- 1. tert-Butyl propionate | C₇H₁₄O₂ | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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